molecular formula C9H15N5 B11903870 3-(4-Methylpiperazin-1-yl)pyrazin-2-amine

3-(4-Methylpiperazin-1-yl)pyrazin-2-amine

Cat. No.: B11903870
M. Wt: 193.25 g/mol
InChI Key: RREMFVYHJYMHOW-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)pyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with a 4-methylpiperazin-1-yl group at the 3-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with 4-methylpiperazine. One common method includes the nucleophilic substitution reaction where a halogenated pyrazine reacts with 4-methylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)pyrazin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)aniline: Similar structure but with an aniline group instead of a pyrazine ring.

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: Contains an ethylamine group instead of a pyrazine ring.

    3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: Contains a pyrazole ring instead of a piperazine ring.

Uniqueness

3-(4-Methylpiperazin-1-yl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of a pyrazine ring with a 4-methylpiperazin-1-yl group makes it a versatile compound for various research applications .

Properties

Molecular Formula

C9H15N5

Molecular Weight

193.25 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)pyrazin-2-amine

InChI

InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3,(H2,10,11)

InChI Key

RREMFVYHJYMHOW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=CN=C2N

Origin of Product

United States

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